N,N-Dimethyl-N',N''-diphenylguanidine
CAS No.: 77731-57-8
Cat. No.: VC19331649
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77731-57-8 |
|---|---|
| Molecular Formula | C15H17N3 |
| Molecular Weight | 239.32 g/mol |
| IUPAC Name | 1,1-dimethyl-2,3-diphenylguanidine |
| Standard InChI | InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17) |
| Standard InChI Key | NQPQORNWERCDKX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Introduction
Synthesis and Structural Characterization
Synthesis Methods
The synthesis of N,N-Dimethyl-N',N''-diphenylguanidine typically involves the reaction of aniline derivatives with carbon disulfide to form thioureas, followed by methylation and purification steps . A representative procedure includes:
Structural Features
X-ray crystallography reveals a cis,cis-conformation with phenyl groups oriented face-to-face, stabilized by π-π interactions . Key structural parameters include:
The molecule exhibits chirality due to propeller-like arrangements of substituents, confirmed via Bijvoet difference analysis .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 120–125°C | |
| Solubility | Soluble in toluene, CH₂Cl₂ | |
| pKa (aqueous) | 10.1–10.5 | |
| IR (νC=N) | 1580–1620 cm⁻¹ | |
| ¹³C NMR (CN₃ core) | δ 160–165 ppm |
The compound’s basicity stems from resonance stabilization of the guanidinium ion, enabling nucleophilic reactivity .
Applications in Polymer Chemistry
Vulcanization Acceleration
N,N-Dimethyl-N',N''-diphenylguanidine acts as a secondary accelerator in rubber vulcanization, synergizing with primary accelerators like sulfenamides . Mechanism:
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Activation: Forms intermediates with sulfur donors (e.g., tetramethylthiuram disulfide).
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Cross-Linking: Facilitates sulfur radical transfer to polymer chains .
Performance Metrics:
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Reduces vulcanization time by 30–40% compared to thiazole accelerators .
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Enhances tensile strength by 15–20% in styrene-butadiene rubber.
Water-Soluble Oligomers
The compound’s planar structure enables the synthesis of multilayered aromatic oligomers (e.g., 9–12 in ), which exhibit:
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Aqueous solubility due to hydrophilic guanidinium groups.
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Applications in drug delivery and supramolecular chemistry .
Recent Research Developments
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Chiral Catalysis: Rh(I) and Ir(I) complexes of N,N-Dimethyl-N',N''-diphenylguanidine demonstrate enantioselectivity in hydrogenation reactions (e.g., 85% ee for α,β-unsaturated esters) .
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Environmental Monitoring: LC-MS/MS methods detect guanidine derivatives in urine at 0.002–0.02 ng/mL, highlighting human exposure pathways .
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